molecular formula C19H20FN5O3 B11394684 4-amino-N-[2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11394684
M. Wt: 385.4 g/mol
InChI Key: WEZQVPRYCVFFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxadiazole ring, a fluorobenzyl group, and an aminoethyl chain, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the fluorobenzyl group and the aminoethyl chain. Common reagents used in these reactions include various amines, carboxylic acids, and fluorobenzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups to the benzyl ring.

Scientific Research Applications

4-amino-N-[2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of other diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol: This compound shares a similar fluorobenzyl group but differs in its overall structure and functional groups.

    Other oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents can be compared to highlight the unique properties of 4-amino-N-[2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C19H20FN5O3

Molecular Weight

385.4 g/mol

IUPAC Name

4-amino-N-[2-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C19H20FN5O3/c20-16-7-2-1-5-14(16)12-27-15-6-3-4-13(10-15)11-22-8-9-23-19(26)17-18(21)25-28-24-17/h1-7,10,22H,8-9,11-12H2,(H2,21,25)(H,23,26)

InChI Key

WEZQVPRYCVFFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCNC(=O)C3=NON=C3N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.